Deuterium

Neutron scattering Small-angle neutron scattering (SANS) Biophysical NMR

Deuterium (²H, D₂) is a stable, non-radioactive hydrogen isotope—essential where protium (¹H) reagents fail due to fundamental differences in nuclear spin and vibrational frequency. In NMR, its ~6.5-fold lower gyromagnetic ratio renders ²H invisible in ¹H experiments, making D₂O and CDCl₃ (≥99.8 atom% D) critical for solvent signal elimination. In drug development, the C–D bond’s 5–10 kcal/mol higher zero-point energy generates kinetic isotope effects (k_H/k_D 1.4–9) that slow CYP450 metabolism, as proven by deutetrabenazine’s 1.8-fold half-life gain. Specify isotopic purity precisely—sub-99.8% grades produce interfering residual proton signals, nullifying performance. Standard purchase quantities ship as compressed gas in steel cylinders; ensure your application demands deuterium to avoid costly experimental failure.

Molecular Formula H2
Molecular Weight 4.028204 g/mol
CAS No. 7782-39-0
Cat. No. B1214612
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameDeuterium
CAS7782-39-0
SynonymsDeuterium
Deuterons
Hydrogen 2
Hydrogen-2
Molecular FormulaH2
Molecular Weight4.028204 g/mol
Structural Identifiers
SMILES[HH]
InChIInChI=1S/H2/h1H/i1+1D
InChIKeyUFHFLCQGNIYNRP-VVKOMZTBSA-N
Commercial & Availability
Standard Pack Sizes10 l / 25 l / 100 l / 250 l / 500 l / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
SolubilitySLIGHTLY SOL IN COLD WATER

Deuterium (7782-39-0) Procurement Guide: Isotopic Purity Specifications and Core Applications


Deuterium (CAS 7782-39-0, ²H or D) is a stable, naturally occurring heavy isotope of hydrogen containing one proton and one neutron in its nucleus [1]. As the primary feedstock for synthesizing deuterated compounds, elemental deuterium gas (D₂) and its derivatives—including deuterium oxide (D₂O, heavy water), deuterated chloroform (CDCl₃), and other deuterated solvents—are essential reagents in nuclear magnetic resonance (NMR) spectroscopy, neutron scattering research, and pharmaceutical development [2]. Unlike tritium (³H), deuterium is non-radioactive and presents no special radiation handling requirements, though isotopic purity specifications (typically 99.8–99.96 atom% D) directly determine performance in each application .

Deuterium (7782-39-0) vs. Protium: Why Isotopic Identity Determines Experimental and Clinical Outcomes


Deuterium cannot be substituted with standard hydrogen (protium, ¹H) reagents in any application requiring isotopic differentiation, owing to fundamental differences in nuclear spin, mass, and vibrational frequency [1]. In NMR spectroscopy, the gyromagnetic ratio of deuterium is approximately 6.5-fold lower than that of protium, rendering ²H effectively invisible in ¹H NMR experiments—a property that enables solvent signal elimination [2]. In pharmaceutical development, the C–D bond exhibits a 5–10 kcal/mol higher zero-point energy than the C–H bond, resulting in a measurable kinetic isotope effect (k_H/k_D typically 1.4–9) that slows cytochrome P450-mediated oxidative metabolism [3]. These quantifiable differences mean that substituting H₂O for D₂O, CHCl₃ for CDCl₃, or non-deuterated for deuterated drug candidates fundamentally alters experimental results or pharmacokinetic parameters, necessitating rigorous specification of isotopic form at procurement.

Deuterium (7782-39-0) Quantitative Differentiation Evidence: Head-to-Head Comparisons with Protium Analogs


Deuterium Oxide (D₂O) vs. H₂O: Viscosity and Density Differentials in Neutron Moderation and Biophysical Studies

Deuterium oxide exhibits fundamentally altered physical properties compared to light water (H₂O), directly impacting its utility as a neutron moderator and biophysical solvent. The molecular mass of D₂O (20.0275 g/mol) is approximately 11% greater than H₂O (18.0153 g/mol), resulting in a density of 1.1059 g/cm³ at 11.23°C compared to 1.0000 g/cm³ for H₂O at 3.98°C [1]. Critically, the viscosity of D₂O at 25°C is 1.23-fold higher than that of H₂O, a parameter that influences diffusion coefficients in small-angle neutron scattering (SANS) contrast variation experiments and alters biomolecular dynamics in NMR studies [2].

Neutron scattering Small-angle neutron scattering (SANS) Biophysical NMR

CDCl₃ vs. CHCl₃: Residual Proton Signal Reduction in ¹H NMR Spectroscopy

Deuterated chloroform (CDCl₃) at 99.8 atom% D isotopic purity produces a residual CHCl₃ proton signal at 7.26 ppm corresponding to only ~0.2% of the solvent protons [1]. In contrast, protonated chloroform (CHCl₃) as a neat solvent generates a signal that overwhelms the analyte spectrum, saturating the NMR receiver and precluding detection of solute resonances without specialized suppression pulse sequences [2]. The ~500-fold reduction in solvent proton signal intensity achieved through deuteration enables routine ¹H NMR data acquisition without water suppression techniques, a fundamental requirement for small-molecule structure elucidation [3].

NMR spectroscopy Solvent suppression Organic structure elucidation

Deutetrabenazine vs. Tetrabenazine: Pharmacokinetic Differentiation via Deuterium Substitution

Deutetrabenazine, the first FDA-approved deuterated drug, demonstrates quantifiable pharmacokinetic superiority over its non-deuterated parent compound tetrabenazine. In a two-way crossover study in healthy volunteers comparing single 25 mg oral doses, the mean elimination half-life (t½) of the active metabolites (total α+β-HTBZ) was 8.6 hours for deutetrabenazine versus 4.8 hours for tetrabenazine—a 1.8-fold increase [1]. At steady state, peak-to-trough plasma concentration fluctuation was reduced 11-fold for total (α+β)-HTBZ following deutetrabenazine compared with tetrabenazine [2]. The geometric mean ratio (GMR) for AUC₀₋₂₄h,ss of deuterated total (α+β)-HTBZ was 95% relative to tetrabenazine, indicating comparable total exposure with reduced dosing frequency [3].

Deuterated drug development Pharmacokinetics Cytochrome P450 metabolism

Deuterium Gas (D₂) vs. Hydrogen Gas (H₂): Neutron Moderation and Scattering Cross-Section Differentials

Deuterium (as D₂ gas or D₂O) exhibits a coherent neutron scattering length of +6.67 fm compared to -3.74 fm for protium (¹H), resulting in fundamentally different neutron scattering contrast properties [1]. This sign inversion enables selective deuteration to render specific molecular components 'invisible' in neutron scattering experiments, a technique termed contrast variation. In thermal neutron moderation applications, D₂O demonstrates a neutron capture cross-section approximately 600 times lower than H₂O (0.0005 barns for deuterium vs. 0.33 barns for hydrogen), enabling sustained neutron economy in heavy-water-moderated nuclear reactors [2].

Neutron scattering Nuclear reactor moderation Contrast variation

Deuterium (7782-39-0) Procurement Application Scenarios: Evidence-Based Selection Criteria


NMR Spectroscopy: CDCl₃ and D₂O Solvent Selection Based on Residual Proton Specifications

For routine ¹H NMR spectroscopy of organic compounds, procurement must specify CDCl₃ with isotopic purity ≥99.8 atom% D to ensure residual CHCl₃ signal intensity is ≤0.2% of the total solvent proton concentration, enabling detection of analyte resonances without solvent suppression pulse sequences [1]. For aqueous biomolecular NMR (proteins, nucleic acids, carbohydrates), D₂O at ≥99.9 atom% D is required to eliminate the ~110 M proton signal from H₂O that would otherwise saturate the receiver and obscure exchangeable amide and hydroxyl proton resonances [2]. Lower isotopic purity grades (e.g., 99.0 atom% D) generate proportionally higher residual HDO signals and are unsuitable for high-sensitivity NMR applications.

Deuterated Drug Development: C–D Bond Substitution for Pharmacokinetic Half-Life Extension

In pharmaceutical development programs targeting improved pharmacokinetic profiles, strategic deuteration at metabolically labile C–H bonds can reduce CYP450-mediated oxidative clearance via the primary kinetic isotope effect (k_H/k_D typically 1.4–9) [3]. As demonstrated in the tetrabenazine → deutetrabenazine case, selective deuteration extended active metabolite half-life by 1.8-fold (4.8 h → 8.6 h) and reduced peak-to-trough fluctuation 11-fold, enabling less frequent dosing [4]. Procurement of high-purity deuterated intermediates (≥98 atom% D) is essential, as isotopic dilution below 95% eliminates measurable pharmacokinetic benefit.

Neutron Scattering and Contrast Variation: D₂O and Deuterated Compounds for Structural Biology

In small-angle neutron scattering (SANS) studies of biomolecular complexes, the opposite coherent scattering length signs of deuterium (+6.67 fm) and protium (-3.74 fm) enable contrast matching experiments where specific components (e.g., proteins in deuterated buffer, or selectively deuterated subunits) become 'invisible' to neutrons [5]. This technique requires D₂O with isotopic purity ≥99.9 atom% D to achieve maximal contrast differentiation from hydrogenated components. Partially deuterated buffers (e.g., 40% D₂O / 60% H₂O) allow systematic contrast variation to resolve multi-component complex architectures, a capability unavailable with any non-isotopic substitution [6].

Stable Isotope-Labeled Internal Standards: LC-MS/MS Quantitative Bioanalysis

Deuterium-labeled internal standards (e.g., deuterated drug analogs at 98–99 atom% D) are essential for correcting matrix effects and ion suppression in LC-MS/MS bioanalytical methods. When co-eluting with the non-deuterated analyte, deuterated internal standards compensate for sample-to-sample variability in extraction efficiency and electrospray ionization response, enabling method accuracy within ±15% across calibration ranges [7]. However, procurement must verify that the deuterium labeling positions do not undergo H/D back-exchange under analytical conditions and that the mass difference (typically +3 to +9 Da) provides baseline chromatographic resolution from the unlabeled analyte while maintaining equivalent ionization efficiency.

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